2-Nitro-5-(pentafluorosulfanyl)phenol
Overview
Description
2-Nitro-5-(pentafluorosulfanyl)phenol is a chemical compound with the molecular formula C6H4F5NO3S . It has a molecular weight of 265.16 . The compound is typically stored at ambient temperature and is in liquid-oil physical form .
Synthesis Analysis
The synthesis of 2-Nitro-5-(pentafluorosulfanyl)phenol involves oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . The corresponding 1-alkoxy-2-nitro-5-(pentafluorosulfanyl)-benzenes were isolated in moderate to good yields .Molecular Structure Analysis
The InChI code for 2-Nitro-5-(pentafluorosulfanyl)phenol is 1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-5(12(14)15)6(13)3-4/h1-3,13H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound shows good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds . This suggests that it can be used as a key intermediate in organic synthesis.Physical And Chemical Properties Analysis
2-Nitro-5-(pentafluorosulfanyl)phenol is a liquid-oil at ambient temperature . It has a molecular weight of 265.16 .Scientific Research Applications
Hydroxylation and Reduction
One of the applications of nitro-(pentafluorosulfanyl)benzenes, which include 2-nitro-5-(pentafluorosulfanyl)phenol, is their hydroxylation to form nitro-(pentafluorosulfanyl)phenols. These are subsequently reduced to amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).
Oxidation Processes
The oxidation of compounds like 4-(pentafluorosulfanyl)catechol and 2-amino-5-(pentafluorosulfanyl)phenol leads to the formation of various nitriles, esters, and acids. This showcases the chemical versatility of pentafluorosulfanyl-containing compounds (Vida et al., 2014).
Amination and Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles
Direct amination of nitro(pentafluorosulfanyl)benzenes, including 2-nitro-5-(pentafluorosulfanyl)phenol, is employed to produce amino derivatives. These are then used as precursors in the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles
Vicarious nucleophilic substitution of nitro(pentafluorosulfanyl)benzenes is a step in synthesizing pentafluorosulfanyl-containing indoles and oxindoles, demonstrating its role in complex organic synthesis (Iakobson et al., 2013).
Organocatalysis
Pentafluorosulfanyl phenylboronic acid, derived from similar compounds, is utilized as an organocatalyst for carbocyclization, indicating its potential in catalyst design (Yang et al., 2012).
Bioisosteric Replacement
In medicinal chemistry, the pentafluorosulfanyl group is considered for bioisosteric replacement due to its unique physical and chemical properties. It often replaces groups like trifluoromethyl in drug design (Sowaileh et al., 2017).
Role in Atmospheric Chemistry
Studies on the reaction of phenol substrates with nitric oxide and peroxynitrite include compounds like 2-nitrophenol, showing the relevance of such compounds in understanding atmospheric chemistry and pollutant behavior (Yenes & Messeguer, 1999).
Safety And Hazards
properties
IUPAC Name |
2-nitro-5-(pentafluoro-λ6-sulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-5(12(14)15)6(13)3-4/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDVAGIMBHJLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856576 | |
Record name | 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(pentafluorosulfanyl)phenol | |
CAS RN |
1329120-21-9 | |
Record name | 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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